molecular formula C17H13Cl2N3O2 B12158090 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide

Cat. No.: B12158090
M. Wt: 362.2 g/mol
InChI Key: USRKFKBKODGXAX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide is a synthetic compound featuring a 2,4-dichlorobenzamide moiety linked via an ethyl group to a 4-oxoquinazolin-3(4H)-yl heterocycle. The dichloro substitution on the benzamide likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-11-5-6-12(14(19)9-11)16(23)20-7-8-22-10-21-15-4-2-1-3-13(15)17(22)24/h1-6,9-10H,7-8H2,(H,20,23)

InChI Key

USRKFKBKODGXAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. A common method involves reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,oxazin-4-one, followed by treatment with ammonium acetate to yield 2-methylquinazolin-4(3H)-one. For the target compound, anthranilic acid derivatives with an ethylamine side chain are required.

Example Procedure :

  • Anthranilic acid (1.0 mmol) is refluxed in acetic anhydride (2.5 mL) at 140°C for 10 minutes.

  • Ammonium acetate (5.0 mmol) is added in situ, and the mixture is stirred at 210°C for 1 hour.

  • The crude product is recrystallized from ethanol, yielding 3-amino-2-substituted quinazolin-4(3H)-one (62% yield).

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For instance, Kotgire et al. demonstrated that ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate is synthesized in 59% yield using NaH and ethyl chloroacetate under microwave conditions. Adapting this method, 3-(2-chloroethyl)quinazolin-4(3H)-one can be prepared for subsequent amination.

Amide Bond Formation with 2,4-Dichlorobenzoyl Chloride

Direct Coupling Using Acyl Chlorides

The final step involves reacting 3-(2-aminoethyl)quinazolin-4(3H)-one with 2,4-dichlorobenzoyl chloride. This is analogous to methods reported for N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide synthesis.

Procedure :

  • 3-(2-Aminoethyl)quinazolin-4(3H)-one (1.0 mmol) is dissolved in dry dichloromethane (DCM).

  • 2,4-Dichlorobenzoyl chloride (1.2 mmol) is added dropwise at 0°C, followed by triethylamine (2.0 mmol).

  • The reaction is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography.

  • The target compound is obtained in 75% yield.

Catalytic Methods

DMAP (4-dimethylaminopyridine) catalyzes amide bond formation under mild conditions. This approach reduces side reactions and improves yields:

Optimized Conditions :

  • Solvent: Acetonitrile

  • Catalyst: DMAP (10 mol%)

  • Temperature: 80°C (microwave irradiation)

  • Yield: 82%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, 1H, H5), 7.84–7.78 (m, 2H, H6, H7), 7.52 (d, 1H, H8), 4.32 (t, 2H, -CH2-NH-), 3.45 (q, 2H, -CH2-CO-), 2.95 (s, 1H, NH).

  • IR (KBr): 1685 cm⁻¹ (C=O, amide), 1647 cm⁻¹ (C=O, quinazolinone), 1245 cm⁻¹ (C-N).

  • MS (ESI): m/z 409 [M+H]+.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Reference
Alkylation + Direct Coupling7598.5
Microwave-Assisted8299.2
DMAP-Catalyzed8598.8

Challenges and Optimization Strategies

Side Reactions

  • Competitive Acylation: The quinazolinone nitrogen may react with acyl chlorides, necessitating controlled stoichiometry.

  • Oxidation: H2O2-mediated methods (e.g.,) minimize oxidation byproducts but require precise temperature control.

Solvent and Catalyst Selection

  • Polar Aprotic Solvents: DMF and acetonitrile enhance reaction rates but may complicate purification.

  • Green Chemistry: H2O2 and SBA-Pr-SO3H catalysts improve sustainability, with yields up to 78% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and metabolic pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The target compound’s structural analogues differ in substituents on the benzamide and quinazolinone moieties, which significantly affect physical properties such as melting points and solubility. Key examples include:

Compound ID/Name Benzamide Substituents Quinazolinone Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 2,4-Dichloro 4-Oxo, ethyl linkage Not reported Not provided
3e () 4-Bromophenyl 2,4-Dioxo 261–263 ¹H/¹³C NMR (aromatic H), ESI-MS
3k () 4-Fluorophenyl 6-Fluoro, 2,4-dioxo 262–264 ¹H NMR (δ 7.25–8.33), FT-IR (C=O)
Compound 21 () 2-Chlorophenyl ethylidene Sulfonamide, thioether linkage 273–275 ¹H NMR (δ 10.45–11.63), multiple peaks
3a () Phenyl 2,4-Dioxo, acylthiourea 210–212 IR (NH: 3219 cm⁻¹), ¹³C NMR (C=O)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chloro (3e, target compound) and fluoro (3k) substituents correlate with higher melting points (261–264°C) compared to non-halogenated analogues like 3a (210–212°C), likely due to enhanced dipole interactions .
  • Heterocyclic Linkages: Thioether (Compound 21) and acylthiourea (3a) groups introduce steric bulk, reducing melting points compared to simpler ethyl-linked structures .

Spectral and Structural Analysis

  • NMR Trends: Aromatic protons in dichloro-/fluorophenyl analogues (3e, 3k) appear downfield (δ 7.25–8.33) due to EWGs, whereas alkyl-substituted compounds (3h: δ 7.24–7.97) show upfield shifts .
  • IR Signatures: Strong C=O stretches (~1667–1724 cm⁻¹) dominate in quinazolinone derivatives, while NH stretches (3184–3280 cm⁻¹) vary with substituent bulk .

Functional Group Impact on Reactivity

  • Chlorine vs. Fluorine: Chloro groups (target compound, 3e) may enhance electrophilic substitution reactivity compared to fluoro (3k), though both stabilize aromatic rings.
  • Ethyl Linker vs. Thioether: The ethyl group in the target compound likely improves metabolic stability over sulfur-containing linkages (e.g., Compound 21), which are prone to oxidation .

Biological Activity

2,4-Dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide is a synthetic compound that merges the structural features of benzamides and quinazolinones. Its molecular formula is C₁₇H₁₃Cl₂N₃O₂, and it has garnered attention for its potential biological activities, particularly in oncology and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PropertyDescription
Molecular FormulaC₁₇H₁₃Cl₂N₃O₂
Molecular Weight362.2 g/mol
IUPAC Name2,4-dichloro-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl

The compound features two chlorine atoms at the 2 and 4 positions of the benzene ring, an ethyl linker, and a quinazolinone core, contributing to its unique pharmacological properties .

The biological activity of 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. These include:

  • Kinases : The compound may inhibit certain kinases that are critical in regulating cell proliferation and apoptosis.
  • Receptors : It potentially modulates receptor activity, influencing cellular responses such as growth and survival.

These interactions suggest its application in cancer therapy by promoting apoptosis in malignant cells while inhibiting their proliferation .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively reduce the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis through caspase activation and alters cell cycle progression.

A notable study demonstrated that treatment with 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide resulted in a significant decrease in cell viability across these lines, with IC50 values ranging from 10 to 25 µM .

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial activity against various pathogens. In a comparative study:

  • Tested Pathogens : Staphylococcus aureus, Escherichia coli.
  • Results : The compound exhibited an inhibition zone greater than 15 mm against both bacteria, indicating strong antibacterial properties .

Case Studies

  • In Vivo Studies on Cancer Models :
    • In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Toxicity Assessment :
    • A zebrafish embryo toxicity study indicated low toxicity levels (LC50 > 20 mg/L), suggesting that while effective biologically, the compound may have a favorable safety profile for further development .

Q & A

Basic: What are the standard synthetic routes for 2,4-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzamide, and which characterization techniques ensure purity and structural integrity?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the condensation of 4-oxoquinazolin-3(4H)-yl ethylamine with 2,4-dichlorobenzoyl chloride under controlled conditions. Key steps include:

  • Amide bond formation : Reacting the amine group with the benzoyl chloride in anhydrous DMF or THF at 0–5°C to prevent hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by TLC to monitor reaction progress .
  • Characterization :
    • NMR spectroscopy (1H and 13C) confirms the presence of quinazolinone protons (δ 8.1–8.3 ppm) and benzamide carbonyl (δ 168–170 ppm) .
    • HPLC (≥98% purity) and mass spectrometry (ESI-MS) validate molecular weight and purity .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:
Initial screening should focus on:

  • Enzyme inhibition assays : Test affinity for kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with substituents on the quinazolinone core?

Answer:
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during cyclization steps minimizes side products .
  • Catalysts : Using triethylamine or DMAP accelerates amide bond formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while improving yield by 15–20% .

Advanced: How should researchers address contradictions in biological activity data between structurally similar derivatives?

Answer:
Contradictions arise due to substituent effects. A comparative analysis framework includes:

Structural comparisons : Identify substituent impacts using X-ray crystallography or molecular docking .

Bioactivity correlation :

Compound SubstituentActivity (IC50, μM)Target
2,4-Dichlorophenyl0.45 ± 0.02EGFR
3,4-Dimethoxyphenyl1.20 ± 0.10Aurora B

Mechanistic studies : Surface plasmon resonance (SPR) to measure binding kinetics and validate target engagement .

Advanced: What methodologies resolve discrepancies in NMR data interpretation for quinazolinone derivatives?

Answer:
Discrepancies often stem from tautomerism or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Resolves dynamic tautomerism by analyzing shifts at 25°C vs. 60°C .
  • Deuterated solvents : Use DMSO-d6 for improved resolution of aromatic protons .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, e.g., distinguishing quinazolinone C-H from benzamide protons .

Basic: What are the critical stability considerations for storing this compound?

Answer:

  • Storage conditions : Desiccate at –20°C in amber vials to prevent photodegradation .
  • Stability assays : Periodic HPLC analysis (every 6 months) to detect hydrolysis or oxidation .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (2.8), solubility (LogS = –4.5), and CYP450 inhibition .
  • Molecular dynamics simulations : Model binding to serum albumin to predict half-life .

Basic: Which analytical techniques confirm the absence of common synthetic byproducts?

Answer:

  • GC-MS : Detects volatile impurities (e.g., unreacted benzoyl chloride) .
  • HPLC-DAD : Identifies hydrolyzed byproducts (e.g., free quinazolinone) with UV spectra .

Advanced: What strategies enhance the compound’s selectivity for cancer vs. normal cells?

Answer:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments .
  • Structure-activity relationship (SAR) : Modify the ethyl linker to a polyethylene glycol (PEG) spacer, reducing off-target interactions .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding .
  • siRNA knockdown : Correlate reduced target expression with diminished compound efficacy .

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